molecular formula C13H15N3 B1438211 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1152712-12-3

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1438211
M. Wt: 213.28 g/mol
InChI Key: ZWVAZCFZYJSBEE-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Dye Applications

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, they are used in the creation of novel heterocyclic disazo dyes. These dyes are characterized by their unique solvatochromic behavior and absorption spectra, influenced by various factors including solvent type, substituent effects, and pH levels. This makes them suitable for applications in dyes and pigments (Karcı & Karcı, 2008)(F. Karcı & F. Karcı, 2008).

Anticancer Potential

Some derivatives of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine have shown potential as anticancer agents. Compounds synthesized from this chemical have been tested for cytotoxicity against various human cancer cell lines, showing moderate to good efficacy. Such compounds could be further explored for their therapeutic potential in cancer treatment (Alam et al., 2018)(Raquib Alam, A. Alam, A. Panda, & Rahisuddin, 2018).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available. If you have access to a lab or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow all safety protocols when handling chemicals.


properties

IUPAC Name

5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAZCFZYJSBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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